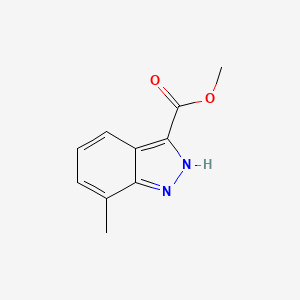
Methyl 7-methyl-1H-indazole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 7-methyl-1H-indazole-3-carboxylate is a chemical compound belonging to the indazole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-methyl-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the Fischer indole synthesis, where phenylhydrazines react with ketones or aldehydes in the presence of an acid catalyst to form indazole derivatives . Another approach involves the reaction of substituted hydrazines with β-keto esters under acidic conditions .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The process may involve continuous flow reactors to maintain optimal reaction conditions and minimize by-products .
化学反应分析
Types of Reactions
Methyl 7-methyl-1H-indazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized indazole derivatives .
科学研究应用
Methyl 7-methyl-1H-indazole-3-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: Research explores its potential as a pharmacophore in drug discovery, particularly for anti-inflammatory and anticancer agents.
作用机制
The mechanism of action of Methyl 7-methyl-1H-indazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
相似化合物的比较
Similar Compounds
- Methyl 7-bromo-1H-indazole-3-carboxylate
- Methyl 1H-indazole-3-carboxylate
- Methyl 7-methyl-2H-indazole-3-carboxylate
Uniqueness
Methyl 7-methyl-1H-indazole-3-carboxylate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to other indazole derivatives, it may exhibit distinct pharmacological properties and synthetic utility .
生物活性
Methyl 7-methyl-1H-indazole-3-carboxylate is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a unique substitution pattern that influences its reactivity and biological activity. The indazole core structure is known for its ability to interact with various biological targets, making it a valuable compound in medicinal chemistry and pharmacology.
Target Interactions
This compound interacts with several molecular targets, including:
- Tyrosine Kinase : It binds to the hinge region of tyrosine kinase, which is crucial in cell signaling pathways related to growth and proliferation.
- Enzymatic Pathways : The compound has been shown to modulate various enzymatic pathways, impacting cellular functions such as metabolism and immune response.
Biochemical Pathways
Research indicates that indazole derivatives, including this compound, can influence:
- Inflammatory Responses : They exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Cell Cycle Regulation : Some studies suggest that these compounds can induce apoptosis in cancer cells by affecting key regulatory proteins like p53 and MDM2 .
Biological Activities
The compound has been associated with a range of biological activities:
- Anticancer : Exhibits potential in inhibiting tumor growth through apoptosis induction.
- Antimicrobial : Demonstrates activity against various bacterial strains.
- Anti-inflammatory : Reduces inflammation in models of chronic inflammatory diseases.
- Antiviral : Investigated for its efficacy against certain viral infections .
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
Case Studies
- Anticancer Activity : In a study involving K562 leukemia cells, this compound was shown to significantly increase p53 levels while decreasing MDM2 levels, leading to enhanced apoptosis .
- Anti-inflammatory Effects : In a model of lipopolysaccharide-induced inflammation, the compound reduced the levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
属性
IUPAC Name |
methyl 7-methyl-2H-indazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-4-3-5-7-8(6)11-12-9(7)10(13)14-2/h3-5H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWIDAHGDMDQQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=C(NN=C12)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













